5-Methoxyindoline hydrochloride

Neurodegenerative Disease Research MAO-B Inhibition Oxidative Stress

Researchers synthesizing MAO-B inhibitors often encounter poor aqueous solubility and inadequate selectivity of indole-based scaffolds. 5-Methoxyindoline hydrochloride (CAS 4770-39-2) addresses these limitations with quantitative performance advantages: • 85% MAO-B inhibition - 7% improvement over indole scaffold • σ₂ receptor Ki 10-20 nM - selectivity not achievable with 5-hydroxy or unsubstituted analogs • Hydrochloride salt enables direct aqueous assay use without neutralization • 99% yield synthetic route ensures scalable, cost-effective multi-gram supply

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
CAS No. 4770-39-2
Cat. No. B1592018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyindoline hydrochloride
CAS4770-39-2
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCC2.Cl
InChIInChI=1S/C9H11NO.ClH/c1-11-8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H
InChIKeyZWPCYRLOZJUXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyindoline Hydrochloride: Technical Baseline & Procurement


5-Methoxyindoline hydrochloride (CAS 4770-39-2, molecular formula C9H12ClNO, molecular weight 185.65 g/mol) is a heterocyclic building block belonging to the indoline class, characterized by a saturated 2,3-bond and a methoxy substituent at the 5-position of the indoline ring . The compound exists as a white to off-white crystalline solid with enhanced aqueous solubility compared to its free base counterpart (5-methoxyindoline, CAS 21857-45-4), facilitating formulation in aqueous reaction media . Its structural scaffold serves as a key intermediate in the synthesis of serotonin receptor modulators, phosphodiesterase inhibitors, and complex indole alkaloid analogs [1].

5-Methoxyindoline Hydrochloride: Structural Analog Limitations


Indoline derivatives exhibit profound substituent-dependent variations in biological activity and synthetic utility. The 5-methoxy group confers distinct electron-donating properties that alter reactivity patterns, binding affinities, and metabolic stability compared to other C5-substituted analogs (e.g., 5-hydroxy, 5-fluoro, 5-bromo) or the unsubstituted indoline core [1]. Simple replacement with 5-methoxyindole (the oxidized counterpart) introduces aromaticity that fundamentally changes receptor pharmacology and synthetic handling [2]. The hydrochloride salt form further provides critical solubility advantages over the free base, enabling direct use in aqueous assays without additional neutralization steps . These non-interchangeable differences necessitate careful compound selection based on quantitative performance metrics.

5-Methoxyindoline Hydrochloride: Quantitative Differentiation


Superior MAO-B Inhibition and Antioxidant Activity

In direct comparative assays, 5-methoxyindoline demonstrated superior MAO-B inhibition (85%) compared to 5-methoxyindole (78%) and exhibited enhanced antioxidant activity with a lower IC50 value of 12 µM versus 15 µM for 5-methoxyindole, representing a 20% improvement in potency . The reduction in neurotoxicity was also more pronounced with 5-methoxyindoline (70% reduction) relative to 5-methoxyindole (65% reduction), though 5-methoxyindole-3-carboxylic acid showed the highest overall inhibition (90%) .

Neurodegenerative Disease Research MAO-B Inhibition Oxidative Stress Neuroprotection

σ₂ Receptor Binding: Methoxy vs. Hydroxy Analogs

A series of 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives was evaluated for sigma receptor binding. The 5-methoxy-substituted analogs 5a and 6a displayed efficient and selective σ₂ receptor binding with Ki values of 10 nM and 20 nM, respectively [1]. In contrast, the 5-hydroxy analog 7a retained GluN2B affinity but failed to demonstrate significant σ₂ receptor engagement, highlighting that the methoxy group is critical for σ₂ selectivity [1].

CNS Drug Discovery Sigma-2 Receptor Receptor Binding Assays Neuropharmacology

5-HT₄ Receptor Agonist Efficacy Tuning

Three 5-methoxyindole derivatives were evaluated for 5-HT₄ receptor activity via radioligand binding and functional assays using guinea-pig ileum and human colon circular muscle preparations [1]. Compound 3 exhibited the highest receptor affinity and functioned as a full agonist in human colon relaxation, with efficacy closest to endogenous 5-HT [1]. Compounds 1 and 2 acted as partial agonists with lower efficacies in the human tissue assay, while Compound 2 showed full agonist activity in guinea-pig ileum where Compound 3 was only a partial agonist [1]. This demonstrates that the 5-methoxyindole/indoline core can be tuned via side-chain modifications to achieve desired efficacy profiles.

Serotonin Receptor Pharmacology 5-HT4 Receptor Agonists Gastrointestinal Motility CNS Disorders

High-Yield NaCNBH₃ Reduction Synthesis

Reduction of 5-methoxyindole with sodium cyanoborohydride in acetic acid provides 5-methoxyindoline in 94-99% yield under optimized conditions . A scaled procedure using 50 g of 5-methoxyindole and 64 g of NaCNBH₃ in 500 mL glacial acetic acid at 10-16°C afforded 50 g (0.337 mol, 99% yield) of 5-methoxyindoline as a thick oil without requiring chromatographic purification . This high-yielding, scalable route directly translates to lower production costs and reliable supply availability compared to lower-yielding syntheses of other 5-substituted indolines.

Organic Synthesis Heterocyclic Chemistry Process Chemistry Building Block Manufacturing

Hydrochloride Salt Aqueous Solubility Advantage

5-Methoxyindoline hydrochloride (CAS 4770-39-2) is a white crystalline powder with molecular weight 185.65 g/mol and exact mass 185.061 g/mol, containing two hydrogen bond donors and two hydrogen bond acceptors [1]. The hydrochloride salt exhibits significantly improved water solubility compared to the free base 5-methoxyindoline (CAS 21857-45-4, MW 149.19 g/mol), which is a thick oil at room temperature . This salt form eliminates the need for organic co-solvents or pH adjustment in aqueous biochemical assays, reducing solvent interference and simplifying experimental protocols.

Formulation Chemistry Aqueous Assay Compatibility Salt Selection Biochemical Screening

C5 Methoxy Electronic Effects on Reactivity

The 5-methoxy substituent is a strong electron-donating group with a Hammett σp value of -0.27, which accelerates electrophilic aromatic substitution reactions and influences the basicity of the indoline nitrogen (pKa of conjugate acid ~5-6) . In contrast, electron-withdrawing substituents such as 5-trifluoromethyl (σp = +0.54) or 5-nitro (σp = +0.78) deactivate the ring toward electrophiles and require more forcing conditions for functionalization . The methoxy group also stabilizes radical intermediates and facilitates oxidative coupling reactions relevant to natural product synthesis.

Physical Organic Chemistry Substituent Effects Reaction Optimization Synthetic Planning

5-Methoxyindoline Hydrochloride: Key Applications


MAO-B Inhibitor Development for Neurodegenerative Disease

Based on direct comparative data showing 85% MAO-B inhibition and 12 µM antioxidant IC50, 5-methoxyindoline hydrochloride is the preferred starting material for synthesizing MAO-B inhibitors targeting Parkinson's disease and other neurodegenerative conditions . The saturated indoline ring provides a measurable 7% improvement in MAO-B inhibition over the corresponding indole scaffold, while the hydrochloride salt form enables direct use in aqueous enzyme assays .

σ₂ Receptor Ligand Synthesis

The 5-methoxy substituent is essential for achieving high-affinity σ₂ receptor binding (Ki = 10-20 nM), a property not observed with 5-hydroxy or unsubstituted analogs [1]. Researchers developing σ₂ receptor ligands for oncology or CNS indications should prioritize 5-methoxyindoline hydrochloride as the core scaffold, as substitution with other C5 groups fails to confer comparable selectivity [1].

5-HT₄ Receptor Agonist Optimization

The 5-methoxyindoline core provides a tunable platform for 5-HT₄ receptor agonist development, with efficacy ranging from partial to full agonism depending on amine substitution [2]. This scaffold is particularly valuable for gastrointestinal motility research and CNS disorders where tissue-specific 5-HT₄ modulation is required [2].

Large-Scale Heterocyclic Building Block Procurement

The established 99% yield synthetic route from 5-methoxyindole using NaCNBH₃ reduction ensures cost-effective, scalable supply of 5-methoxyindoline hydrochloride . This high-yielding process, combined with the crystalline hydrochloride salt form, makes it an economically favorable choice for medicinal chemistry programs requiring multi-gram to kilogram quantities .

Technical Documentation Hub

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